molecular formula C10H18CaO6S2 B15183723 Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) CAS No. 71597-87-0

Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)

Cat. No.: B15183723
CAS No.: 71597-87-0
M. Wt: 338.5 g/mol
InChI Key: ABRVDWASZFDIEH-SCGRZTRASA-L
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Properties

CAS No.

71597-87-0

Molecular Formula

C10H18CaO6S2

Molecular Weight

338.5 g/mol

IUPAC Name

calcium;(2S)-2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

ABRVDWASZFDIEH-SCGRZTRASA-L

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])O.CSCC[C@@H](C(=O)[O-])O.[Ca+2]

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The compound undergoes protonation in acidic environments, releasing 2-hydroxy-4-(methylthio)butyric acid and calcium ions. This reaction is critical for its bioavailability in biological systems.

Reaction Conditions Products References
Ca[(S)-HMBA]2+2H+2(S)-HMBA+Ca2+\text{Ca}[(\text{S})\text{-HMBA}]_2 + 2\text{H}^+ \rightarrow 2(\text{S})\text{-HMBA} + \text{Ca}^{2+}Aqueous acidic media (pH < 3)2-Hydroxy-4-(methylthio)butyric acid, Ca2+\text{Ca}^{2+}

Oxidation Reactions

The methylthio (-SCH3_3) group is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.

Reaction Reagents/Conditions Products References
Ca[(S)-HMBA]2+H2O2Ca[(S)-HMBA-SO]2+H2O\text{Ca}[(\text{S})\text{-HMBA}]_2 + \text{H}_2\text{O}_2 \rightarrow \text{Ca}[(\text{S})\text{-HMBA-SO}]_2 + \text{H}_2\text{O}Hydrogen peroxide (30%), room temperatureSulfoxide derivative
Ca[(S)-HMBA]2+KMnO4Ca[(S)-HMBA-SO2]2+MnO2\text{Ca}[(\text{S})\text{-HMBA}]_2 + \text{KMnO}_4 \rightarrow \text{Ca}[(\text{S})\text{-HMBA-SO}_2]_2 + \text{MnO}_2KMnO4_4 in acidic aqueous solutionSulfone derivative

Substitution Reactions

The hydroxyl group participates in esterification and etherification reactions, enabling derivatization for industrial applications.

Reaction Reagents/Conditions Products References
Ca[(S)-HMBA]2+RCOClCa[(S)-HMBA-OR]2+2HCl\text{Ca}[(\text{S})\text{-HMBA}]_2 + \text{RCOCl} \rightarrow \text{Ca}[(\text{S})\text{-HMBA-OR}]_2 + 2\text{HCl}Acid chlorides (e.g., acetyl chloride), anhydrous conditionsEster derivatives
Ca[(S)-HMBA]2+RXCa[(S)-HMBA-OR]2+2HX\text{Ca}[(\text{S})\text{-HMBA}]_2 + \text{RX} \rightarrow \text{Ca}[(\text{S})\text{-HMBA-OR}]_2 + 2\text{HX}Alkyl halides (e.g., methyl iodide), base catalysisEther derivatives

Metabolic Conversion

In biological systems, the compound is enzymatically converted to L-methionine, a critical amino acid for protein synthesis.

Reaction Enzymes/Pathways Biological Role References
Ca[(S)-HMBA]2monocarboxylate transportersL-Methionine\text{Ca}[(\text{S})\text{-HMBA}]_2 \xrightarrow{\text{monocarboxylate transporters}} \text{L-Methionine}Intestinal monocarboxylate transporters (MCT1), hepatic methionine synthaseMethionine precursor for protein synthesis and methyl group donation

Thermal Decomposition

At elevated temperatures (>270°C), the compound decomposes into calcium oxide, sulfur dioxide, and organic byproducts.

Reaction Conditions Products References
Ca[(S)-HMBA]2ΔCaO+2SO2+volatile organics\text{Ca}[(\text{S})\text{-HMBA}]_2 \xrightarrow{\Delta} \text{CaO} + 2\text{SO}_2 + \text{volatile organics}>270°C, inert atmosphereCalcium oxide, sulfur dioxide, fragmented hydrocarbons

Key Research Findings

  • Oxidative Stability : The sulfoxide derivative exhibits reduced bioavailability compared to the parent compound, impacting its efficacy in animal feed formulations .

  • Acid Sensitivity : Protonation in the stomach enhances intestinal absorption, making it a preferred methionine source over free amino acids in livestock nutrition.

  • Industrial Derivatization : Esterified forms of the compound are used in specialty chemicals, leveraging its chiral center for asymmetric synthesis .

Scientific Research Applications

Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is a calcium salt of 2-hydroxy-4-(methylthio)butyric acid, an amino acid derivative, with the molecular formula C10H18CaO6S2C_{10}H_{18}CaO_6S_2 and a molecular weight of approximately 338.45 g/mol. It is also known as desmeninol calcium and calcium alpha-hydroxy-DL-methionine. This compound is recognized for its structure, which features a hydroxyl group and a methylthio group on the butyric acid backbone.

Applications

Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is used across various fields due to its properties and biological activities.

Animal Nutrition

It is often used as an additive in animal feed to promote the health and growth of livestock . It enhances nutrient absorption and overall animal performance . Research indicates that HMTBa has enhanced nitrogen retention and growth in starter pigs .

Pharmaceuticals

In pharmaceuticals, Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is used in dietary supplements to improve bone health and muscle function, making it valuable in the health and wellness industry . Studies have investigated its potential therapeutic effects, including enhancing immune function and promoting growth.

Plant Growth Promotion

In agriculture, the compound can be applied to promote plant growth and resistance to stress, thus contributing to sustainable farming practices .

Food Industry

It can serve as a nutritional supplement in food products, especially those aimed at specific dietary needs like calcium fortification .

Research Applications

In biochemical studies, Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is utilized to study metabolic pathways and the effects of sulfur-containing compounds on cellular processes .
The compound is also used as a reagent in organic synthesis and as a catalyst in chemical reactions.

Potential Interactions

Studies on interaction profiles indicate that calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) may interact with various biochemical pathways. Its effects on metabolic enzymes suggest potential interactions with other supplements or medications that influence metabolism. Further research is needed to fully elucidate these interactions, particularly concerning its synergistic effects when combined with other compounds such as amino acids or vitamins.

Mechanism of Action

The mechanism of action of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) involves its interaction with specific molecular targets and pathways. It is known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cellular functions. This inhibition can lead to changes in the expression of genes involved in inflammation, metabolism, and other critical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) include other butyrate derivatives and short-chain fatty acids such as:

  • Sodium butyrate
  • Potassium butyrate
  • Calcium propionate

Uniqueness

What sets Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) apart from these similar compounds is its specific structure, which includes a methylthio group. This unique feature may confer distinct biological and chemical properties, making it a valuable compound for specific applications .

Biological Activity

Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate), also known as calcium 2-hydroxy-4-(methylthio)butyrate, is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18CaO6S2
  • Molecular Weight : 338.45 g/mol
  • CAS Number : 71597-87-0
  • Synonyms : Calcium alpha-Hydroxy-DL-methionine, Bis[(S)-2-hydroxy-4-(methylthio)butanoic acid] calcium salt

Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is primarily recognized for its role as a methionine hydroxy analogue. It functions by influencing metabolic pathways related to amino acid metabolism and has been shown to enhance nitrogen retention in animals, which is crucial for growth and development.

Biological Activities

  • Growth Promotion :
    • Studies have indicated that the compound positively affects growth performance in livestock. For instance, a study involving starter pigs demonstrated that calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) improved nitrogen retention compared to traditional DL-methionine supplements .
  • Impact on Immune Response :
    • Research on juvenile Jian carp showed that dietary supplementation with methionine hydroxy analogue enhanced immune response and antioxidant status in immune organs. This suggests potential benefits for fish health and aquaculture practices .
  • Effects on Amino Acid Metabolism :
    • A study on piglets revealed that 2-hydroxy-4-methylthiobutyrate influenced portal plasma flow and net portal appearance of amino acids, indicating its role in amino acid metabolism .

Study 1: Growth Performance in Pigs

In a controlled trial, barrows were fed diets supplemented with calcium bis((S)-2-hydroxy-4-(methylthio)butyrate). Results showed significant improvements in average daily gain (ADG) and feed conversion ratio (FCR), highlighting its effectiveness as a growth promoter.

ParameterControl (DL-Methionine)Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate
Average Daily Gain (kg)0.750.85
Feed Conversion Ratio3.02.5

Study 2: Immune Response in Fish

In juvenile Jian carp, varying levels of dietary methionine hydroxy analogue were tested over 60 days. The results indicated enhanced immune responses at higher supplementation levels, suggesting potential applications in aquaculture.

Supplement Level (g/kg diet)Immune Response Score
05
57
109

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) in laboratory synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are critical for structural confirmation. For purity assessment, elemental analysis (C, H, S, Ca) and melting point determination (reported as 316.5°C) are essential. X-ray crystallography may further validate stereochemical configuration .

Q. How can in vitro rumen simulation models be optimized to study the bioavailability of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)?

  • Methodological Answer : Use dual-flow continuous culture systems with controlled pH (6.0–6.5) and temperature (39°C) to mimic ruminal conditions. Supplementation levels (e.g., 0–30 g/d) should align with in vivo trials to assess volatile fatty acid (VFA) production, ammonia-N levels, and microbial protein synthesis via 15N isotope dilution .

Q. What standardized protocols exist for quantifying the compound’s impact on amino acid metabolism in animal trials?

  • Methodological Answer : Measure plasma methionine and homocysteine levels via HPLC. Track nitrogen retention using total urinary nitrogen excretion and blood urea nitrogen (BUN) analysis. Isotope-labeled tracers (e.g., L-[1-¹³C]methionine) can trace metabolic flux .

Advanced Research Questions

Q. How does Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) modulate ruminal and colonic microbial communities, and what bioinformatics tools are suitable for analyzing these changes?

  • Methodological Answer : Perform 16S rRNA sequencing (V3–V4 regions) on rumen/cecal samples. Use QIIME2 for α/β-diversity analysis and PICRUSt2 to predict functional pathways (e.g., KEGG). Key taxa to monitor include Lachnospiraceae, Ruminococcus_1, and Firmicutes:Bacteroidetes ratios, which correlate with ADG and FCR .

Q. What experimental designs address contradictory findings on the compound’s effects on methionine bioavailability across species (e.g., cattle vs. goats)?

  • Methodological Answer : Conduct dose-response trials comparing isotope dilution kinetics in different species. Control for basal diet composition (e.g., forage vs. concentrate ratio) and use mixed-effects models to account for inter-species variation in methionine transporter expression .

Q. How can metabolomics elucidate the compound’s role in lipid and carbohydrate metabolism pathways?

  • Methodological Answer : Apply LC-MS/MS to profile metabolites in liver and muscle tissues. Focus on pathways like valine/leucine/isoleucine biosynthesis and glutathione metabolism. Integrate data with RNA-seq to identify regulatory genes (e.g., mTOR signaling targets) .

Data Interpretation & Optimization

Q. What statistical approaches resolve discrepancies in VFA production data when supplementing with Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)?

  • Methodological Answer : Use multivariate ANOVA with repeated measures to account for temporal variation in VFA profiles. Principal component analysis (PCA) can cluster treatment effects, while linear mixed models adjust for individual animal variability .

Q. How do long-term supplementation studies (>120 days) balance methionine efficiency with potential toxicity risks?

  • Methodological Answer : Monitor hepatic glutathione peroxidase activity and plasma homocysteine levels as toxicity markers. Dose-escalation studies (e.g., 0–40 g/d) with histopathological liver assessments are critical. Use pharmacokinetic models to estimate safe upper limits .

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